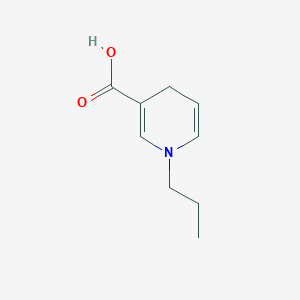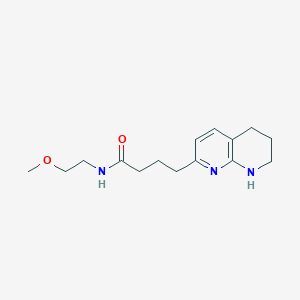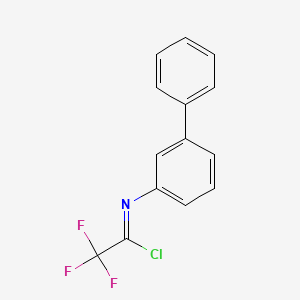
N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound that features a biphenyl group attached to a trifluoroacetimidoyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 3-biphenylamine with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The process can be summarized as follows:
- Dissolve 3-biphenylamine in an appropriate solvent such as dichloromethane.
- Slowly add trifluoroacetyl chloride to the solution while maintaining a low temperature (0-5°C).
- Stir the reaction mixture for several hours to ensure complete reaction.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The biphenyl group can undergo oxidation to form biphenyl ketones or carboxylic acids.
Reduction Reactions: The trifluoroacetimidoyl moiety can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Derivatives such as N-(3-biphenylyl)-2,2,2-trifluoroacetamides, ethers, or thioethers.
Oxidation Reactions: Biphenyl ketones or carboxylic acids.
Reduction Reactions: Amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Materials Science: Utilized in the synthesis of advanced materials with unique properties such as liquid crystals and polymers.
Biological Studies: Explored for its interactions with biological macromolecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride involves its ability to interact with various molecular targets through its functional groups. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the trifluoroacetimidoyl group can form hydrogen bonds or electrostatic interactions with polar residues. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride: Similar structure but with the biphenyl group attached at the 4-position.
N-(3-Biphenylyl)-2,2,2-trifluoroacetamide: Similar structure but with an amide group instead of a chloride.
N-(3-Biphenylyl)-2,2,2-trifluoroacetate: Similar structure but with an ester group instead of a chloride.
Uniqueness
N-(3-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to its combination of a biphenyl group and a trifluoroacetimidoyl chloride moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields. The presence of the trifluoroacetimidoyl chloride group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
Eigenschaften
Molekularformel |
C14H9ClF3N |
|---|---|
Molekulargewicht |
283.67 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-(3-phenylphenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C14H9ClF3N/c15-13(14(16,17)18)19-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H |
InChI-Schlüssel |
IEXBIYLWRHJPLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N=C(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


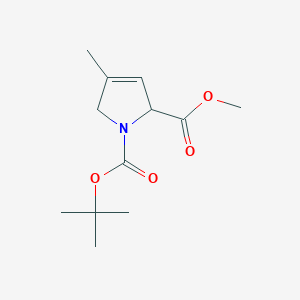

![[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13682914.png)
![tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13682924.png)


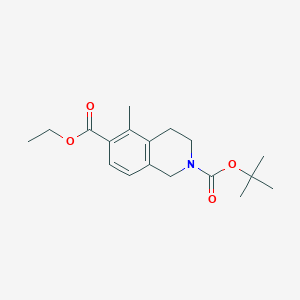
![4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682942.png)
![1',2'-Dihydrospiro[azetidine-3,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B13682948.png)

